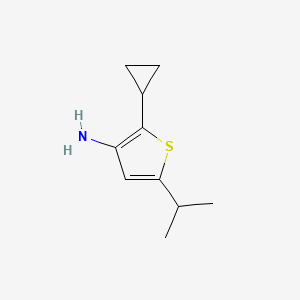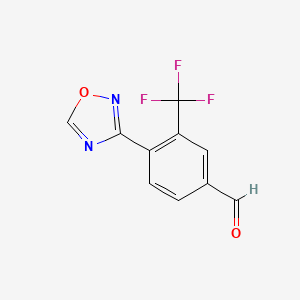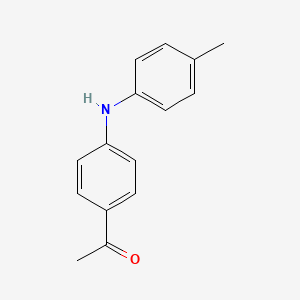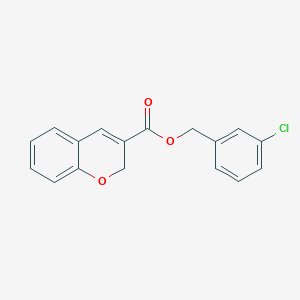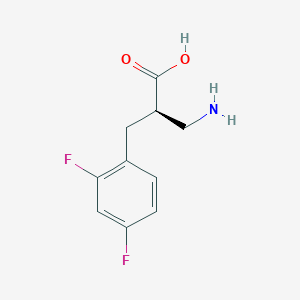
(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, an amino group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzylamine.
Protection of the Amino Group: The amino group is protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc).
Alkylation: The protected amine is then alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid may involve continuous-flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzylamine: A related compound with similar structural features but lacking the propanoic acid moiety.
2,4-Difluorobenzyl bromide: Another similar compound used in organic synthesis.
Fluorobenzene: A simpler aromatic compound with fluorine substitution .
Uniqueness
®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
Clave InChI |
GAYGKOJCDKFGOC-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)F)C[C@H](CN)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1F)F)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


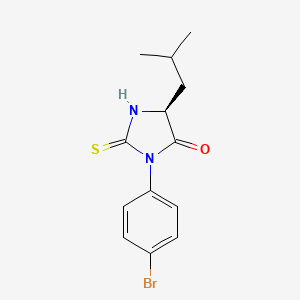
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)
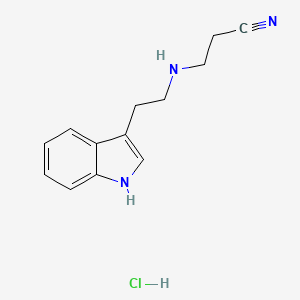
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B12948895.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)

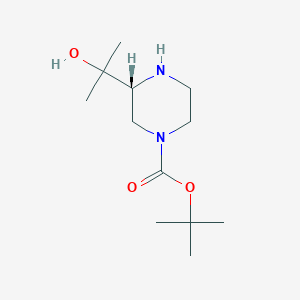
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)

